molecular formula C11H20N2O2S B1389084 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid CAS No. 1017791-47-7

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid

Cat. No.: B1389084
CAS No.: 1017791-47-7
M. Wt: 244.36 g/mol
InChI Key: AGIPFUHLMKYYIT-UHFFFAOYSA-N
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Description

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is a complex organic compound characterized by its unique structure, which includes a thioxotetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thioxotetrahydropyrimidine ring, which is then functionalized to introduce the butanoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic uses, including its role as a drug candidate.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid include other thioxotetrahydropyrimidine derivatives and butanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets this compound apart is its unique combination of the thioxotetrahydropyrimidine ring and the butanoic acid moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-8-7-11(2,3)12-10(16)13(8)6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPFUHLMKYYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1CCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 2
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 3
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 4
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 6
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid

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